molecular formula C5H4LiNO4 B13507021 Lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate

Lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate

Cat. No.: B13507021
M. Wt: 149.1 g/mol
InChI Key: QBLMZZRRPQIRTP-UHFFFAOYSA-M
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Description

Lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate is a compound that belongs to the oxazole family, which is a class of heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives, including Lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . there are also metal-free synthetic routes that are being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for oxazole derivatives typically involve optimizing the reaction conditions to maximize yield and minimize waste. This can include the use of ionic liquids as solvents, which can be reused multiple times without significant loss of yield .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The conditions for these reactions can vary, but they often require specific temperatures and solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

Lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical properties compared to other oxazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C5H4LiNO4

Molecular Weight

149.1 g/mol

IUPAC Name

lithium;4-methoxy-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C5H5NO4.Li/c1-9-3-2-10-6-4(3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1

InChI Key

QBLMZZRRPQIRTP-UHFFFAOYSA-M

Canonical SMILES

[Li+].COC1=CON=C1C(=O)[O-]

Origin of Product

United States

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